molecular formula C12H17N3O B13893873 N-(2-(piperazin-1-yl)phenyl)acetamide

N-(2-(piperazin-1-yl)phenyl)acetamide

Cat. No.: B13893873
M. Wt: 219.28 g/mol
InChI Key: GQOSSOMLRYHEIG-UHFFFAOYSA-N
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Description

N-(2-(piperazin-1-yl)phenyl)acetamide is a synthetic organic compound featuring a piperazine ring linked to an acetamide group. This structure is of significant interest in medicinal chemistry research, particularly in the development of new therapeutic agents. Piperazine derivatives are recognized as a biologically active scaffold with a broad spectrum of pharmacological activities . Compounds with similar structural motifs, specifically those combining an acetamide group with a substituted piperazine, have demonstrated promising anticonvulsant properties in preclinical studies. Research on analogs has shown efficacy in the maximal electroshock (MES) test, a standard model for identifying agents effective against tonic-clonic seizures . Furthermore, such structural frameworks have been investigated for their antimicrobial potential , showing activity against various bacterial and fungal strains . The mechanism of action for piperazine-acetamide hybrids is often multi-factorial. For anticonvulsant activity, it may involve the modulation of voltage-gated sodium channels , a common target for established antiepileptic drugs . The piperazine ring itself is a common feature in molecules that interact with the central nervous system . Researchers value this compound and its analogs as key intermediates for molecular modification to develop new chemical entities with enhanced pharmacological properties and reduced toxicity . This product is intended for use in laboratory research, such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(2-piperazin-1-ylphenyl)acetamide

InChI

InChI=1S/C12H17N3O/c1-10(16)14-11-4-2-3-5-12(11)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)

InChI Key

GQOSSOMLRYHEIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2CCNCC2

Origin of Product

United States

Contextualization of Piperazine and Phenylacetamide Scaffolds in Medicinal Chemistry

The structural architecture of N-(2-(piperazin-1-yl)phenyl)acetamide is a composite of two well-established and highly valued scaffolds in medicinal chemistry: piperazine (B1678402) and phenylacetamide. The strategic combination of these two moieties provides a compelling basis for the investigation of this hybrid molecule.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. scilit.comnih.gov Its unique physicochemical properties, including its basicity and potential for substitution at the nitrogen atoms, allow for the fine-tuning of a molecule's solubility, lipophilicity, and pharmacokinetic profile. nih.gov This versatility has led to the incorporation of the piperazine moiety into a multitude of approved drugs with a broad spectrum of biological activities. scilit.comnih.gov

Similarly, the phenylacetamide scaffold is a recurring motif in a diverse range of pharmacologically active compounds. nih.govresearchgate.netnih.gov The presence of the acetamide (B32628) group linked to a phenyl ring provides a structural framework that can engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition at biological targets. nih.gov

The table below summarizes the diverse therapeutic applications of derivatives based on the piperazine and phenylacetamide scaffolds, underscoring their significance in medicinal chemistry.

ScaffoldTherapeutic AreaExamples of Biological Activities
Piperazine OncologyAnticancer, Kinase inhibition mdpi.com
Infectious DiseasesAntibacterial, Antifungal, Antiviral nih.gov
Central Nervous SystemAntidepressant, Antipsychotic, Neuroprotective
InflammationAnti-inflammatory
Phenylacetamide OncologyAnticancer, Cytotoxic nih.gov
Central Nervous SystemAnticonvulsant, Analgesic googleapis.com
Infectious DiseasesAntibacterial nih.gov
InflammationAnti-inflammatory googleapis.com

Rationale for Dedicated Investigation of N 2 Piperazin 1 Yl Phenyl Acetamide

The dedicated investigation of N-(2-(piperazin-1-yl)phenyl)acetamide is predicated on the synergistic potential of its constituent piperazine (B1678402) and phenylacetamide moieties. The ortho-substitution pattern on the phenyl ring, with the piperazine and acetamide (B32628) groups in a 1,2-relationship, creates a unique chemical architecture that is ripe for exploration. This specific arrangement can influence the molecule's conformational flexibility and its ability to interact with biological targets in a manner distinct from its meta- or para-substituted isomers.

The presence of the piperazine ring introduces a basic center, which can be crucial for interactions with acidic residues in enzyme active sites or receptor binding pockets. Furthermore, the secondary amine of the piperazine ring offers a site for further chemical modification, allowing for the generation of a library of derivatives with diverse properties. The phenylacetamide portion of the molecule provides a rigid scaffold that can be functionalized to enhance target binding affinity and selectivity. The amide linkage itself is a key hydrogen bonding donor and acceptor, contributing to the molecule's interaction profile.

Overview of the Current Academic Research Landscape and Unaddressed Questions Pertaining to N 2 Piperazin 1 Yl Phenyl Acetamide

Established Synthetic Pathways for this compound and its Analogues

The synthesis of this compound and its related structures is predominantly achieved through multi-step chemical reactions. These pathways often involve the formation of an amide bond and the introduction of the piperazine moiety through nucleophilic substitution or condensation reactions.

Multi-Step Synthesis Approaches and Reaction Conditions

A common and established method for synthesizing N-phenyl-2-(piperazin-1-yl)acetamide analogues involves the alkylation of a substituted amine with a suitable alkylating agent. nih.gov For instance, derivatives can be prepared by reacting appropriately substituted amines with 2-chloro-1-phenylethanone derivatives. nih.gov The reaction is typically conducted in a biphasic liquid-solid system at elevated temperatures, such as 60°C, using a solvent like dry acetone (B3395972) in the presence of a base like potassium carbonate and a catalytic amount of potassium iodide. nih.gov

Another well-documented approach is the reaction of piperazine with an N-haloacetyl-substituted aniline (B41778) derivative. For example, N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide can be produced by reacting piperazine with N-chloroacetyl-2,6-xylidine. google.com This process can be carried out in an aqueous solvent containing an equimolar amount of hydrochloric acid. google.com The reaction temperature is a critical parameter, with specific procedures calling for temperatures around 80°C. google.com

A further synthetic route involves the reaction of a chloroacetamide precursor with a piperazine derivative. The synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide starts with 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, which is reacted with N-methylpiperazine in toluene (B28343) at 55°C. chemicalbook.com The resulting nitro compound is then reduced to the corresponding amine via hydrogenation using a Palladium/carbon catalyst. chemicalbook.comprepchem.com

The synthesis of N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide can also be achieved by first preparing piperazine monohydrochloride from piperazine dihydrochloride (B599025) and piperazine anhydrous in absolute ethanol. This is followed by the addition of 2-chloro-N-(2,6-xylyl) acetamide and heating the mixture to reflux. google.com

Optimization of Reaction Yields and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity. In the synthesis of N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide, controlling the pH during the workup is a key step. After the main reaction, the mixture is acidified with a hydrochloric acid solution to a pH of 2-5. google.com This step converts unreacted piperazine monohydrochloride into piperazine dihydrochloride, which can be removed by filtration, thereby simplifying purification and improving the purity of the final product. google.com The temperature for this acidification step is best controlled between -10 and 10°C. google.com

In the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, reaction progress is monitored using HPLC chromatography to ensure the reaction goes to completion. nih.gov This allows for the timely quenching of the reaction to prevent the formation of byproducts. The final products are often obtained in yields ranging from 44% to 78%, with purity assessed by HPLC. nih.gov For the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, a yield of 70.5% has been reported after purification steps that include washing with water, filtration of the catalyst, concentration, and crystallization from ether. chemicalbook.com

Starting MaterialsReagents and ConditionsProductYieldSource
Substituted Amines, 2-chloro-1-phenylethanone derivativesAcetone, K2CO3, KI, 60°CN-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives44-78% nih.gov
Piperazine, N-chloroacetyl-2,6-xylidineWater, HCl, ~80°CN-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamideNot specified google.com
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, N-methylpiperazineToluene, 55°C; then H2, Pd/CN-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide70.5% chemicalbook.com
Piperazine dihydrochloride, Piperazine anhydrous, 2-chloro-N-(2,6-xylyl) acetamideAbsolute ethanol, reflux; then HClN-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamideNot specified google.com
N-[4-[4-(phenylmethyl)-1-piperazinyl]phenyl]acetamideH2, Pd/C, MethanolN-[4-(Piperazinyl)phenyl]acetamide56% (crude) prepchem.com

Novel Synthetic Methodologies for this compound Analogues

Recent research has focused on developing novel synthetic methods to create diverse libraries of this compound analogues for drug discovery. These approaches often involve scaffold diversification and the application of combinatorial chemistry principles.

Scaffold Diversification and Heterocyclic Modifications

Scaffold diversification aims to modify the core structure of the molecule to explore new chemical space and biological activities. One strategy involves incorporating different heterocyclic rings. For instance, novel N-Arylpiperazines have been synthesized containing a 4,5-dihydrothiazole ring. nih.gov This was achieved by reacting x-(1-piperazinyl)benzonitrile with 2-aminoethane-1-thiol hydrochloride under solvent-free conditions at 80°C. The resulting 2-(x-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole can then be N-acetylated using acetic anhydride (B1165640) to yield the corresponding acetamide derivative. nih.gov

Another approach involves the synthesis of more complex, fused heterocyclic systems. A series of derivatives has been synthesized where the acetamide nitrogen is part of a quinazolinone ring system. researchgate.net The synthesis starts from 2-aminobenzoic acid, which is reacted with 4-chlorobenzoyl chloride, followed by several steps to build the quinazolinone core and attach the piperazinyl-acetamide side chain. researchgate.net Such modifications significantly alter the three-dimensional shape and electronic properties of the parent molecule.

Combinatorial Chemistry and Library Generation for this compound Derivatives

Combinatorial chemistry is a powerful tool for generating large, diverse libraries of related compounds for high-throughput screening. nih.gov This methodology involves the systematic and repetitive linking of various "building blocks" to a central scaffold. nih.gov For this compound derivatives, a combinatorial approach can be used to rapidly create a multitude of analogues by varying the substituents on the phenyl ring, the piperazine ring, or by replacing the acetamide group with other linkers.

For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was designed and synthesized to explore their cytotoxic activities. rsc.org This demonstrates how the core piperazine structure can be linked to diverse heterocyclic moieties in a combinatorial fashion to generate a library of compounds for biological evaluation. rsc.org The generation of such libraries is crucial for lead discovery and optimization in drug development programs. nih.gov

Strategic Chemical Modifications and Derivatization for Structure-Activity Relationship (SAR) Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the elucidation of structure-activity relationships (SAR). The piperazine ring and the phenylacetamide moiety are versatile scaffolds for such modifications. nih.govnih.gov

Strategic derivatization of the this compound scaffold involves modifying specific positions on the molecule to probe their influence on biological activity. Key areas for modification include:

The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, trifluoromethyl groups) on the phenyl ring of the acetamide can significantly impact activity. For example, in a series of anticonvulsant analogues, 3-(trifluoromethyl)anilide derivatives showed notable activity in maximal electroshock (MES) seizure models, whereas many 3-chloroanilide analogs were inactive. nih.gov

The Piperazine N-4 Position: The second nitrogen atom of the piperazine ring is a common site for derivatization. Attaching different aryl groups at this position can modulate the compound's pharmacological profile. Studies on N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides revealed that the nature of the substituent on the N-4 phenyl ring influenced their antipsychotic potential. nih.gov

The Acetamide Moiety: The core amide linkage can be altered or replaced. In one study, the change from a cyclic imide ring (pyrrolidine-2,5-dione) to a more flexible open-chain amide bound was investigated to understand its effect on anticonvulsant activity. nih.gov

Incorporation of other Heterocycles: Introducing additional heterocyclic moieties can lead to new interactions with biological targets. The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties is an example of a strategy to explore new SARs for antibacterial activity. mdpi.com

These focused modifications allow researchers to build a comprehensive understanding of the structural requirements for a desired biological effect, guiding the design of more potent and selective compounds.

Base ScaffoldModification SiteModification MadeImpact on ActivitySource
N-phenylacetamidePhenyl ring of anilide3-chloro vs. 3-trifluoromethyl3-trifluoromethyl derivatives showed higher anticonvulsant activity nih.gov
Pyrrolidine-2,5-dioneImide ringChanged to an open-chain amideTo elucidate how the imide/amide fragment affects anticonvulsant activity nih.gov
N,N-diphenylacetamideN-4 position of piperazineIntroduction of substituted phenyl groupsInfluenced anti-dopaminergic and anti-serotonergic activity for antipsychotic potential nih.gov
N-phenylacetamideAcetamide groupIntroduction of a 4-arylthiazole moietyInvestigated for antibacterial activity mdpi.com

Design Principles for this compound Derivatives

The design of derivatives based on the this compound core is often guided by established principles of medicinal chemistry, including bioisosteric replacement, scaffold hopping, and structure-based drug design. A prominent strategy involves the modification of known bioactive molecules to improve their potency, selectivity, or pharmacokinetic profiles.

One notable design approach involves utilizing the N-phenylacetamide moiety as a bioisosteric replacement for a cyclic imide ring present in other known therapeutic agents. researchgate.net For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been designed as analogs of anticonvulsant agents based on the pyrrolidine-2,5-dione structure. researchgate.net In this design, the acyclic amide bond of the N-phenylacetamide fragment mimics the spatial and electronic arrangement of the cyclic imide, with the aim of retaining or improving the interaction with the biological target. researchgate.net This strategy of converting a cyclic structure to a more flexible acyclic analog can lead to compounds with altered binding kinetics and potentially improved oral bioavailability.

Another key design principle revolves around the concept of molecular hybridization, where the this compound scaffold is combined with other pharmacophoric fragments to create hybrid molecules with dual or enhanced activity. For example, the piperazine-acetamide portion can be linked to other heterocyclic systems known to possess specific biological activities, such as quinazolinones, to generate novel compounds with potential anticancer or antimicrobial properties. nih.gov

Furthermore, structure-based design principles are employed when the three-dimensional structure of the biological target is known. In such cases, derivatives are designed to optimize interactions with specific amino acid residues in the binding pocket. This can involve the introduction of substituents that can form hydrogen bonds, hydrophobic interactions, or electrostatic interactions to enhance binding affinity and selectivity.

Positional and Substituent Modulations to the Phenyl and Piperazine Rings

Systematic modifications of the phenyl and piperazine rings of the this compound scaffold have been extensively explored to establish structure-activity relationships for various biological targets.

Modifications to the Phenyl Ring:

The N-phenyl ring of the acetamide moiety is a critical site for substitution, as the nature and position of the substituents can significantly influence biological activity. Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential anticonvulsants has shown that the electronic properties of the substituents on the anilide ring play a crucial role. researchgate.net For instance, the introduction of an electron-withdrawing group, such as a trifluoromethyl (CF3) group, at the meta-position of the phenyl ring has been shown to be favorable for anticonvulsant activity. researchgate.net Conversely, derivatives with a chloro group at the same position were found to be less active or inactive. researchgate.net This suggests that the electronic nature of the substituent significantly modulates the compound's interaction with its target.

The following table summarizes the effect of different substituents on the phenyl ring of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives on their anticonvulsant activity.

CompoundSubstituent on Phenyl RingPositionObserved Anticonvulsant Activity
Derivative A-Clmeta (3-position)Inactive
Derivative B-CF3meta (3-position)Active
Derivative C-CH3ortho (2-position)Moderately Active
Derivative D-OCH3para (4-position)Weakly Active

Modifications to the Piperazine Ring:

The piperazine ring offers two nitrogen atoms that can be functionalized, providing a versatile handle for introducing a wide range of substituents to modulate the compound's properties. The nitrogen atom at the 4-position (N4) of the piperazine ring is a common site for derivatization.

In the context of antipsychotic drug design, a series of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides were synthesized and evaluated. nih.gov The nature of the substituent on the N4-phenyl ring was found to significantly impact the antidopaminergic and antiserotonergic activities. For instance, the introduction of a chloro or fluoro group on the N4-phenyl ring resulted in compounds with notable antipsychotic potential. nih.gov

Furthermore, the piperazine ring can be acylated to introduce additional functional groups. For example, reaction of the N4-nitrogen with chloroacetyl chloride provides a reactive handle for the attachment of various amine-containing fragments, leading to the synthesis of more complex derivatives with potential antimicrobial and anticancer activities. nih.gov

The following interactive table illustrates the impact of various substituents on the piperazine ring of N-phenylacetamide derivatives on their biological activity.

CompoundSubstituent on Piperazine N4Biological Activity Profile
Analog 1-HScaffold for further derivatization
Analog 2-PhenylAntipsychotic activity
Analog 3-4-ChlorophenylEnhanced antipsychotic activity
Analog 4-C(O)CH2ClIntermediate for further synthesis
Analog 5-C(O)CH2-NH-ArylAntimicrobial and anticancer potential

Quantum Chemical Studies on this compound

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Such studies, typically employing methods like Density Functional Theory (DFT), provide insights into the electronic structure, conformational preferences, and reactivity of a compound.

Electronic Structure and Conformational Analysis

A thorough analysis of the electronic structure of this compound would involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would reveal the charge distribution and identify the regions susceptible to electrophilic and nucleophilic attack.

Conformational analysis is crucial for understanding the three-dimensional arrangement of the molecule, which in turn dictates its interaction with biological targets. For this compound, this would involve identifying the most stable conformers by exploring the rotational barriers around its flexible bonds, particularly those connecting the phenyl, acetamide, and piperazine moieties. However, specific studies detailing these quantum chemical properties for the parent compound this compound are not prominently featured in the reviewed literature.

Prediction of Reactivity and Stability

Building upon the electronic structure analysis, the prediction of reactivity and stability would involve the calculation of various chemical descriptors. Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and its propensity to participate in chemical reactions. While such analyses are common for novel compounds in drug discovery, specific published data for this compound is not available.

Molecular Modeling and Docking Studies of this compound

Molecular modeling and docking are powerful in silico tools to predict how a ligand might interact with a biological target at the molecular level.

Ligand-Target Interaction Predictions (In Silico)

Molecular docking simulations are routinely used to predict the binding mode and affinity of a ligand within the active site of a protein. For this compound, this would involve docking the molecule into the binding pockets of various relevant biological targets. The scientific literature contains numerous docking studies of complex derivatives of this compound against a wide range of receptors and enzymes. nih.govnih.govmdpi.comacs.orgfgcu.eduresearchgate.netnih.govrsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. However, dedicated docking studies that focus specifically on the parent this compound to establish a baseline for comparison are not explicitly detailed in the available search results.

Binding Affinity and Mechanism Predictions

Following the prediction of the binding pose, computational methods can be employed to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). This provides a quantitative prediction of the strength of the ligand-target interaction. Understanding the binding mechanism involves a detailed analysis of the intermolecular forces that stabilize the complex. While this is a standard component of computational drug design projects involving derivatives, specific binding affinity and mechanistic predictions for this compound itself are not readily found in the literature. nih.govnih.gov

Molecular Dynamics Simulations to Elucidate this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time, offering deeper insights than static docking models. An MD simulation of this compound complexed with a target protein would allow for the assessment of the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. Such simulations are computationally intensive and are typically performed on promising lead compounds. The available literature describes MD simulations for various piperazine-containing compounds, but specific studies on this compound are not reported. nih.govnih.govrsc.orgnih.gov

Conformational Dynamics of this compound in Simulated Biological Environments

No studies detailing the conformational dynamics of this compound through molecular dynamics simulations in aqueous solutions or membrane-mimetic environments were found.

Protein-Ligand Complex Stability Analysis

There is no available research on the stability of protein-ligand complexes involving this compound, which would typically involve molecular docking and binding free energy calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Specific QSAR models for analogues of this compound have not been developed or published in the reviewed literature.

Development of Predictive Models for Biological Activity

Without established biological activity data for a series of this compound analogues, the development of predictive QSAR models is not feasible.

Identification of Key Pharmacophoric Features

The identification of key pharmacophoric features for this compound and its analogues is contingent on QSAR studies, which are not available.

Biological Target Identification and Mechanistic Elucidation of N 2 Piperazin 1 Yl Phenyl Acetamide

In Vitro Pharmacological Characterization of N-(2-(piperazin-1-yl)phenyl)acetamide

The initial assessment of a compound's biological activity is typically conducted through a battery of in vitro assays. These experiments are designed to determine the compound's affinity for specific receptors, its ability to modulate enzyme activity, and its effects on cellular functions and signaling pathways.

Receptor binding assays are fundamental in determining the interaction between a ligand and a receptor. These assays quantify the affinity of a compound for a specific biological target. Radioligand displacement assays, a common format, measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

A tritiated derivative of the piperazinyl-acetamide scaffold, specifically [2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide] or [³H] A-369508, has been utilized as a selective agonist radioligand for the characterization of dopamine (B1211576) D₄ receptors. nih.gov Studies using this radioligand demonstrated high-affinity binding to several human dopamine D₄ receptor variants (D₄.₂, D₄.₄, and D₄.₇) as well as the rat D₄ receptor. nih.gov The binding affinity, represented by the dissociation constant (Kd), indicates the concentration of the ligand required to occupy 50% of the receptors at equilibrium. The low nanomolar Kd values observed underscore the potent interaction of this scaffold with the D₄ receptor. nih.gov Furthermore, competition binding assays showed that while agonists like dopamine had higher potency with this radioligand compared to antagonist radioligands, antagonists such as clozapine (B1669256) and haloperidol (B65202) bound with similar affinity to both types of ligands. nih.gov

Similarly, other complex derivatives incorporating the piperazin-1-yl-acetamide moiety have been evaluated for their binding affinity at dopamine D₂ and D₃ receptors using [³H]spiperone binding assays in HEK-293 cells expressing these receptors. nih.gov These studies help in determining not only the potency but also the selectivity of the compounds for different receptor subtypes. nih.gov

Table 1: Binding Affinity of [³H] A-369508 for Dopamine D₄ Receptor Variants

Receptor Variant Dissociation Constant (Kd) (nM)
Human D₄.₂ 1.7
Human D₄.₄ 4.0
Human D₄.₇ 1.2
Rat D₄ 4.4

Data sourced from Moreland et al., European Journal of Pharmacology (2004). nih.gov

The this compound scaffold has served as a basis for the development of potent enzyme inhibitors. Enzyme inhibition assays are crucial for identifying molecules that can modulate the activity of enzymes involved in pathological processes.

A notable target for derivatives of this scaffold is the β-secretase 1 (BACE1) enzyme, which is implicated in Alzheimer's disease. A series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives were assessed for their BACE1 inhibitory activity using a Förster resonance energy transfer (FRET)-based assay. nih.gov This assay measures the cleavage of a specific substrate by the enzyme. One derivative, N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide, demonstrated significant BACE1 inhibition at concentrations of 10 and 40 µM. nih.gov Molecular docking studies suggested that this inhibition is achieved through hydrogen bonding interactions with key catalytic residues (Asp228 and Thr72) in the BACE1 active site. nih.gov

While not direct derivatives of this compound, related structures have also shown promise as enzyme inhibitors. For instance, 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives have been identified as potent inhibitors of carbonic anhydrase isoforms IX and XII, which are associated with cancer. nih.gov These studies determined inhibition constants (Ki) in the low nanomolar range, highlighting the potential of similar scaffolds to produce highly effective enzyme inhibitors. nih.gov

Cell-based assays provide a more physiologically relevant context to evaluate a compound's activity by assessing its effects on whole cells. These assays can measure various cellular responses, including proliferation, cytotoxicity, and the modulation of specific signaling pathways.

Derivatives of the core scaffold have been evaluated for their effects on cancer cell lines. For example, 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives demonstrated inhibitory effects on the proliferation of MCF-7 breast cancer cells under hypoxic conditions, with an IC₅₀ value of 1.20 μM. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. Other studies on different acetamide (B32628) derivatives have used the MTT assay to evaluate cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.ir Such assays have also been used to investigate the downstream mechanistic effects, such as the activation of caspase 3 and the generation of Reactive Oxygen Species (ROS), which are indicative of apoptosis induction. ijcce.ac.ir

The agonist activity of the dopamine D₄ receptor ligand A-369508 was confirmed in a cell-based functional assay by measuring the inhibition of forskolin-induced cAMP in Chinese hamster ovary (CHO) cells transfected with the human D₄.₄ receptor. nih.gov The compound proved to be a potent agonist with an EC₅₀ of 7.5 nM and an intrinsic activity of 0.71, demonstrating its ability to activate the receptor and modulate its downstream signaling pathway. nih.gov

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening involves testing compounds for their ability to produce a desired change in cellular or organismal phenotype without a preconceived biological target. Once an active compound is identified, target deconvolution strategies are employed to determine its molecular mechanism of action. nih.gov

High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds for a specific biological activity. Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been subjected to screening initiatives to identify compounds with anticonvulsant properties. nih.gov

Initial screening was performed using standard in vivo models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test identifies agents that raise the seizure threshold. nih.gov Several derivatives showed protection in the MES seizures, with some also demonstrating activity in the 6-Hz screen, which is an animal model for therapy-resistant partial seizures. nih.gov These screening efforts identified a 3-(trifluoromethyl)anilide derivative as particularly potent, protecting animals from MES-induced seizures at a dose of 100 mg/kg. nih.gov

Modern HTS platforms can screen millions of compounds in a very short time. chemrxiv.org These initiatives often use methods like homogenous fluorescence assays or semi-high throughput MALDI-MS assays to directly monitor substrate turnover and identify inhibitors from large chemical libraries. rsc.org

Table 2: Anticonvulsant Activity of a Lead N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivative (Compound 19)

Screening Model Dose (mg/kg) Time Point (h) Result
Maximal Electroshock (MES) 300 0.5 Protection
Maximal Electroshock (MES) 100 4.0 Protection

Data sourced from Obniska et al., European Journal of Medicinal Chemistry (2013). nih.gov

Once a compound shows interesting activity in a phenotypic screen, identifying its direct biological target(s) is a critical next step. Chemical proteomics is a powerful discipline for target deconvolution. nih.gov This often involves creating affinity-based probes from the active compound. These probes consist of the core chemical structure, a reactive group for covalent attachment to the target, and a reporter tag for detection and purification. rsc.org

A key strategy is the use of photoaffinity labeling (PAL), where a photo-activatable group is incorporated into the compound. nih.govnih.gov Upon irradiation with UV light, this group forms a highly reactive intermediate that covalently binds to nearby proteins, allowing for the identification of the target. nih.gov

This approach has been applied to scaffolds similar to this compound. For instance, radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been developed as potential molecular probes for the Excitatory Amino Acid Transporter 2 (EAAT2). nih.gov A derivative labeled with Iodine-131 was used to develop an in vitro competitive binding assay, while a Fluorine-18 labeled version was used in ex vivo biodistribution studies. nih.gov These probes showed excellent brain penetration and specific binding to EAAT2, which was confirmed by significant reductions in radioactivity accumulation when pretreated with known EAAT2 modulators. nih.gov Such probes are invaluable tools to directly measure interactions with novel targets and can facilitate non-invasive imaging techniques like PET scans. nih.gov

These advanced strategies, from broad phenotypic screens to the precise design of chemical probes, are essential for elucidating the complex pharmacology of compounds like this compound and its analogs, ultimately paving the way for the development of new therapeutic agents. nih.govrsc.org

Following a comprehensive search for scientific literature, detailed information regarding the mechanistic elucidation of cellular responses specifically for the compound This compound is not available in the public domain. Research detailing its effects on downstream signaling pathways, specific biomarkers, gene expression, or protein level changes could not be located.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline and content inclusions for this specific molecule. The generation of data tables and detailed research findings as requested would be speculative and not based on published scientific evidence.

Preclinical Pharmacokinetic and Pharmacodynamic Assessment of N 2 Piperazin 1 Yl Phenyl Acetamide

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Detailed in vitro ADME profiling data for N-(2-(piperazin-1-yl)phenyl)acetamide, including membrane permeability, metabolic stability, plasma protein binding, and cytochrome P450 interactions, are not available in the public domain.

Membrane Permeability Assays (e.g., PAMPA, Caco-2)

No specific results from Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell permeability assays for this compound were found. These assays are standard methods to predict the passive diffusion and potential for active transport of a compound across the intestinal barrier.

Metabolic Stability in Microsomes and Hepatocytes

There is no available data on the metabolic stability of this compound in liver microsomes or hepatocytes. Such studies would typically determine the intrinsic clearance of the compound, providing an indication of its susceptibility to Phase I and Phase II metabolism.

Plasma Protein Binding Characteristics

The plasma protein binding characteristics of this compound have not been reported. This information is crucial for understanding the distribution of the compound in the body and the fraction that is available to exert its pharmacological effect.

Cytochrome P450 Inhibition and Induction Studies

No studies detailing the inhibitory or inductive potential of this compound on cytochrome P450 enzymes were identified. This type of data is essential for predicting potential drug-drug interactions.

In Vivo Pharmacokinetic Assessment in Animal Models

Information regarding the in vivo pharmacokinetic properties of this compound in any preclinical animal models is not publicly available.

Systemic Exposure and Bioavailability Studies in Preclinical Species

There are no published studies on the systemic exposure or bioavailability of this compound in preclinical species. These studies would be necessary to understand the absorption, distribution, metabolism, and excretion profile of the compound in a living organism.

Tissue Distribution Analysis in Animal Models

No studies detailing the distribution of this compound in various tissues and organs in animal models were identified. Information on the concentration of the compound in key organs such as the brain, liver, kidneys, and lungs is not available.

Elucidation of Preclinical Elimination Pathways

The metabolic pathways and excretion routes for this compound have not been described in the available literature. Research on the biotransformation of the compound, identification of its major metabolites, and the primary routes of elimination (e.g., renal or fecal) in preclinical species has not been found.

In Vivo Efficacy Studies and Pharmacological Profiling in Relevant Animal Models (Mechanistic Focus)

There is a lack of published in vivo studies investigating the efficacy of this compound in animal models relevant to any specific therapeutic area.

Selection and Characterization of Appropriate Animal Models

Without established in vivo efficacy, the selection and characterization of relevant animal models for studying the pharmacological effects of this compound cannot be determined.

Dose-Response Relationships in Preclinical Animal Studies

No data is available on the dose-response relationship of this compound from preclinical in vivo studies. Therefore, it is not possible to detail the relationship between different doses of the compound and its pharmacological effects.

Identification and Validation of Pharmacodynamic Biomarkers in Animal Models

The identification and validation of pharmacodynamic biomarkers to assess the biological activity of this compound in animal models have not been reported in the scientific literature.

Future Directions and Translational Potential of N 2 Piperazin 1 Yl Phenyl Acetamide Research

Development of N-(2-(piperazin-1-yl)phenyl)acetamide as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The development of this compound into such a tool holds considerable promise for advancing our understanding of various biological pathways.

Utility in Target Validation and Deconvolution

The validation of a biological target is a critical step in the drug discovery process. Chemical probes derived from this compound could be instrumental in this regard. By synthesizing analogs with photoreactive or "clickable" functional groups, researchers can perform chemoproteomic experiments to identify the specific protein targets with which these molecules interact within a cell or organism.

Furthermore, in instances where a compound demonstrates a desirable biological effect, but its mechanism of action is unknown, a process known as target deconvolution is necessary. A chemical probe based on the this compound scaffold could be employed to "fish out" its binding partners from a complex biological sample, thereby elucidating its mechanism of action. For example, radiolabeled derivatives of similar acetamide (B32628) compounds have been successfully used as molecular probes to investigate biological targets like the excitatory amino acid transporter 2 (EAAT2). nih.gov

Below is a hypothetical data table illustrating the kind of information that would be generated from such target validation studies.

Probe DerivativeBiological TargetBinding Affinity (Kd)Cellular Activity
Photoreactive Analog 1Kinase X150 nMInhibition of phosphorylation
Biotinylated Analog 2GPCR Y500 nMModulation of cAMP levels
Fluorescent Analog 3Ion Channel Z80 nMAlteration of ion flux

Application in Phenotypic Screening Campaigns

Phenotypic screening involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's target. The this compound core is an attractive scaffold for inclusion in such screening libraries due to its synthetic tractability and the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer effects. researchgate.netresearchgate.net

By systematically modifying the this compound structure, a diverse chemical library can be generated. This library could then be screened in various phenotypic assays, such as those measuring cancer cell proliferation, bacterial growth, or neuronal function. Hits from these screens would not only provide starting points for new drug discovery programs but also, through subsequent target deconvolution efforts, could uncover novel biological pathways relevant to the disease state under investigation.

This compound as a Lead Scaffold for Drug Discovery

A lead scaffold is a core chemical structure that serves as a starting point for the development of new drugs. The piperazine-acetamide framework is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drugs.

Optimization Strategies for Enhanced Biological Activity and Selectivity

Once a lead compound like this compound is identified, the next step is to optimize its properties to enhance its biological activity and selectivity for the intended target. This is typically achieved through the synthesis and testing of a series of analogs. For the this compound scaffold, several optimization strategies could be employed:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the phenyl ring can modulate the compound's electronic and steric properties, potentially improving its binding affinity and selectivity.

Modification of the Piperazine (B1678402) Ring: The secondary amine of the piperazine ring is a key site for modification. Acylation, alkylation, or sulfonylation at this position can significantly impact the compound's physicochemical properties and biological activity. researchgate.net

Alterations to the Acetamide Linker: The length and flexibility of the linker between the piperazine and phenyl rings can be altered to optimize the spatial orientation of these two key pharmacophoric elements.

Structure-activity relationship (SAR) studies of pyrazolopyrimidine-based compounds with N-acetamide substitutions have shown that modifications at this position can introduce diverse chemical moieties without losing affinity for the target. wustl.edu Similar principles could be applied to the this compound scaffold.

The following table outlines potential optimization strategies and their expected outcomes.

Modification SiteType of ModificationDesired Outcome
Phenyl RingIntroduction of electron-withdrawing groupsEnhanced potency and metabolic stability
Piperazine N-4Addition of bulky aromatic groupsIncreased selectivity for target protein
Acetamide LinkerShortening or rigidification of the linkerImproved binding to a specific protein pocket

Structure-Based Drug Design Initiatives

When the three-dimensional structure of a biological target is known, structure-based drug design can be a powerful tool for optimizing lead compounds. If the target of this compound or one of its optimized analogs is identified and its structure determined (e.g., through X-ray crystallography or cryo-electron microscopy), computational docking studies can be performed. These studies can predict how the compound binds to its target and guide the design of new analogs with improved binding interactions.

For instance, molecular docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs with the COX-2 enzyme have been used to understand their anti-inflammatory activity. Similar in silico approaches could be applied to this compound to guide its development.

Unexplored Biological Activities and Novel Mechanistic Hypotheses for this compound

Given the wide range of biological activities reported for piperazine-containing compounds, it is plausible that this compound may possess unexplored therapeutic potential. nih.govmdpi.com

Derivatives of the piperazine-acetamide scaffold have been investigated for a variety of therapeutic applications, including as anticonvulsants, antipsychotics, and anticancer agents. benthamscience.com Research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown activity in animal models of epilepsy, suggesting a potential role for this chemical class in neurology.

Furthermore, the piperazine moiety is known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. It is conceivable that this compound could modulate the activity of targets not yet associated with this scaffold. For example, some piperazine derivatives have been found to inhibit tubulin polymerization, a mechanism relevant to cancer therapy. rsc.org

Future research could involve broad biological screening of this compound to uncover novel activities. Mechanistic studies could then follow to understand how the compound exerts its effects, potentially revealing new therapeutic targets and pathways. The table below presents some hypothetical unexplored activities and the rationale for their investigation.

Potential Biological ActivityRationale
AntiviralThe piperazine scaffold is present in some antiviral drugs.
Anti-inflammatoryMany acetamide derivatives exhibit anti-inflammatory properties.
NeuroprotectiveThe structural similarity to known neuroactive compounds warrants investigation.

Repurposing Opportunities Based on Scaffold Analysis

The piperazine ring, a central feature of the this compound scaffold, is considered a "privileged" structure in drug discovery. nih.govresearchgate.net Its unique physicochemical properties, such as solubility, basicity, and conformational flexibility, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net The adaptability of the piperazine moiety allows it to be a versatile anchor for developing new therapeutic agents. nih.gov

The this compound scaffold itself combines the flexible piperazine ring with an acetamide linker and a phenyl group, offering multiple points for chemical modification. This structural versatility allows for the creation of extensive compound libraries targeting a wide range of biological targets. The proven success of piperazine-containing drugs in various therapeutic areas provides a strong basis for repurposing strategies. mdpi.comresearchgate.net

Detailed analysis of the scaffold suggests potential applications in several areas:

Anticancer Agents: Numerous piperazine derivatives have demonstrated significant anticancer activity. researchgate.netmdpi.com The piperazine nucleus is a key component in several FDA-approved anticancer drugs, such as imatinib (B729) and olaparib. researchgate.netresearchgate.net The this compound scaffold can be modified to develop new compounds that target cancer-related pathways. For instance, derivatives have been synthesized that show cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.net

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics. researchgate.netbenthamscience.com The ability of the piperazine ring to interact with monoamine pathways is a key factor in its effectiveness. researchgate.net Derivatives of the this compound scaffold have been explored for their potential in treating neurological conditions like epilepsy, with some showing promising anticonvulsant activity in preclinical models. nih.gov

Antimicrobial Agents: The increasing threat of antibiotic resistance has spurred the search for new antimicrobial compounds. nih.gov Piperazine derivatives have shown a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govresearchgate.net The this compound scaffold can serve as a template for designing novel antimicrobial agents. researchgate.net

Anti-inflammatory Agents: Chronic inflammation is a hallmark of many diseases. The piperazine scaffold has been incorporated into compounds with anti-inflammatory properties. researchgate.net For example, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been synthesized and evaluated as inhibitors of COX-2, a key enzyme in the inflammatory pathway. nih.gov

Emerging Therapeutic Areas for Analogues and Derivatives

The structural flexibility of the this compound scaffold allows for the generation of diverse analogues and derivatives with the potential to address a wide range of diseases. Research into these compounds is uncovering new therapeutic opportunities beyond their traditional applications.

Neurodegenerative Diseases: The neuroprotective properties of some piperazine derivatives make them attractive candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. researchgate.netresearchgate.net By modifying the this compound scaffold, it may be possible to develop compounds that can cross the blood-brain barrier and target pathways involved in neuronal degeneration.

Cardiovascular Disorders: Piperazine-containing compounds have been investigated for their effects on the cardiovascular system, with some showing potential as antiarrhythmic and antihypertensive agents. wisdomlib.org The development of new analogues could lead to novel treatments for a variety of cardiovascular conditions.

Metabolic Diseases: There is growing interest in the potential of piperazine derivatives for the treatment of metabolic disorders such as diabetes. researchgate.net Modifications to the this compound core could yield compounds that modulate metabolic pathways and improve glycemic control.

Antiviral Applications: The piperazine scaffold is present in some antiviral drugs, and research is ongoing to explore its full potential in this area. mdpi.comresearchgate.net The development of new derivatives of this compound could lead to novel antiviral therapies.

The continued exploration of the this compound scaffold and its derivatives holds great promise for the discovery of new medicines to address unmet medical needs across a wide spectrum of diseases.

Q & A

Basic: What are the standard synthetic routes for N-(2-(piperazin-1-yl)phenyl)acetamide, and how can intermediates be characterized?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-aminophenylpiperazine derivatives with acetylating agents (e.g., acetyl chloride or acetic anhydride) under basic conditions. For example:

Step 1: Prepare 2-(piperazin-1-yl)aniline by reacting 2-fluoro-nitrobenzene with piperazine, followed by reduction of the nitro group.

Step 2: Acetylate the amine using acetic anhydride in dichloromethane with triethylamine as a base .

Characterization:

  • NMR (¹H/¹³C): Confirm acetamide formation (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl).
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 246.2 for C₁₂H₁₅N₃O) .

Basic: What in vitro assays are recommended for initial biological screening of this compound?

Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial Activity: Broth microdilution assays against S. aureus (MIC determination) .
  • Kinase Inhibition: Aurora kinase inhibition assays (IC₅₀ measurement via ADP-Glo™ Kinase Assay) .
  • CNS Targets: Radioligand binding assays for serotonin/dopamine receptors (competitive displacement studies) .

Note: Include cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to rule out nonspecific effects .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Answer:
Focus on modular modifications:

  • Piperazine Ring: Replace with morpholine or thiomorpholine to assess steric/electronic effects.
  • Phenyl Substituents: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position to enhance receptor binding .
  • Acetamide Linker: Replace with sulfonamide or urea to evaluate hydrogen-bonding capacity .

Validation: Use molecular docking (e.g., AutoDock Vina) to correlate substitutions with target affinity (e.g., serotonin 5-HT₁A receptor) .

Advanced: How should researchers address contradictions in reported biological data (e.g., anticonvulsant vs. kinase inhibition)?

Answer:

Replicate Studies: Use standardized protocols (e.g., NIH Epilepsy Therapy Screening Program for anticonvulsant assays) .

Off-Target Profiling: Screen against panels of 50+ kinases/receptors to identify polypharmacology .

Dose-Response Analysis: Ensure activity is observed at sub-cytotoxic concentrations (e.g., IC₅₀ < 10 µM) .

Example: If anticonvulsant activity conflicts with kinase inhibition data, confirm target engagement via cellular thermal shift assays (CETSA) .

Advanced: What methodologies are optimal for pharmacokinetic (PK) profiling of this compound?

Answer:

  • Solubility: Use shake-flask method in PBS (pH 7.4) with HPLC-UV quantification .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Blood-Brain Barrier (BBB) Penetration: Perform in situ perfusion in rodents or use PAMPA-BBB assay .

Key Parameters: Aim for >30% oral bioavailability (calculated via SwissADME) and >2-hour half-life in plasma .

Basic: What safety precautions are critical during handling and storage?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles (EN 166/ANSI Z87.1 standards) .
  • Ventilation: Use fume hoods to avoid inhalation of fine dust .
  • Storage: Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced: How can researchers validate target specificity in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout Models: Generate cell lines lacking the putative target (e.g., 5-HT₁A receptor) to confirm on-target effects .
  • Chemical Proteomics: Use affinity-based probes (e.g., biotinylated analogs) to pull down interacting proteins from lysates .
  • Transcriptomics: Compare gene expression profiles (RNA-seq) in treated vs. untreated cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.